molecular formula C15H14ClNO2 B3836654 2-chloro-N-(4-ethoxyphenyl)benzamide

2-chloro-N-(4-ethoxyphenyl)benzamide

Cat. No.: B3836654
M. Wt: 275.73 g/mol
InChI Key: XDFMWWQAEWHTFM-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-ethoxyphenyl)benzamide is a chemical compound characterized by its molecular structure, which includes a benzamide group attached to a chloro and an ethoxyphenyl group. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-ethoxyphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-ethoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then heated to facilitate the formation of the benzamide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound oxide.

  • Reduction: Reduction reactions can lead to the formation of 2-chloro-N-(4-ethoxyphenyl)benzylamine.

  • Substitution: Substitution reactions at the chloro or ethoxy groups can produce a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: this compound oxide

  • Reduction: 2-Chloro-N-(4-ethoxyphenyl)benzylamine

  • Substitution: Various derivatives depending on the substituent used

Scientific Research Applications

2-Chloro-N-(4-ethoxyphenyl)benzamide has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Studied for its pharmacological effects, such as its potential use in drug development for treating various diseases.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

2-Chloro-N-(4-ethoxyphenyl)benzamide is similar to other benzamide derivatives, such as 2-chloro-N-(4-methoxyphenyl)benzamide and 2-chloro-N-(4-hydroxyphenyl)benzamide. These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of the ethoxy group in this compound imparts unique properties that distinguish it from its counterparts.

Comparison with Similar Compounds

  • 2-Chloro-N-(4-methoxyphenyl)benzamide

  • 2-Chloro-N-(4-hydroxyphenyl)benzamide

  • 2-Chloro-N-(4-nitrophenyl)benzamide

  • 2-Chloro-N-(4-aminophenyl)benzamide

This comprehensive overview provides a detailed understanding of 2-chloro-N-(4-ethoxyphenyl)benzamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-2-19-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFMWWQAEWHTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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